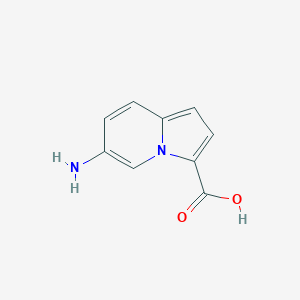

6-Amino-indolizine-3-carboxylic acid

Description

Historical Context and Significance of the Indolizine (B1195054) Ring System

The journey into the chemistry of indolizine, a heterocyclic aromatic compound, began in 1890 when Italian chemist Angeli first reported on the imine-anhydride of pyrroylpyruvic acid and proposed the name "pyrindole" for the parent base. nih.gov However, it was not until 1912 that the first synthesis of this compound was achieved by Scholtz. nih.govjbclinpharm.org He named it "pyrrocoline," which was later changed to indolizine. nih.gov The structure of indolizine was confirmed by Diels and Alder, who established the presence of four double bonds through catalytic reduction. nih.govjbclinpharm.org

Indolizine and its derivatives have garnered significant attention in the scientific community due to their presence in a variety of natural products and their wide range of pharmacological activities. jbclinpharm.orgsigmaaldrich.com The indolizine scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com This has led to extensive research into the synthesis and properties of various indolizine derivatives. sigmaaldrich.comchemsrc.comchemsrc.comnih.gov

Structural Features and Unique Aromaticity of Indolizines

Indolizine is an isomer of indole (B1671886), with the key difference being the position of the nitrogen atom at a ring fusion position. mdpi.comchim.it This arrangement results in a fused bicyclic system composed of a pyridine (B92270) and a pyrrole (B145914) ring, where the nitrogen atom is shared between the two rings. bldpharm.com Indolizine is a 10-π electron aromatic system, which contributes to its chemical stability and unique reactivity. mdpi.com

The aromaticity of the indolizine ring system is a subject of interest. Studies have shown that the five-membered ring in indolizine is more aromatic than the six-membered ring. nih.gov The electron density in the indolizine ring is highest at the 3-position, followed by the 1-position, which dictates the regioselectivity of electrophilic substitution reactions. jbclinpharm.orgbldpharm.com This is a key aspect of its chemical behavior.

Overview of 6-Amino-indolizine-3-carboxylic Acid: A Functionalized Indolizine

This compound is a specific derivative of the parent indolizine core. Its structure is characterized by the presence of an amino group (-NH₂) at the 6-position of the indolizine ring and a carboxylic acid group (-COOH) at the 3-position. The presence of these functional groups is expected to significantly influence the chemical and physical properties of the molecule. The CAS number for this compound is 1897520-87-4. chemsrc.comchemsrc.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1897520-87-4 | chemsrc.comchemsrc.com |

| Molecular Formula | C₉H₈N₂O₂ | Inferred from structure |

| IUPAC Name | 6-aminoindolizine-3-carboxylic acid | Inferred from structure |

Scope and Objectives of Research on this compound

Research on this compound is primarily driven by the potential to develop novel compounds with specific biological activities. The amino and carboxylic acid functional groups provide reactive sites for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. The objectives of studying this compound include exploring its synthesis, characterizing its spectroscopic properties, and investigating its chemical reactivity. Understanding these fundamental aspects is crucial for unlocking its potential applications in various scientific fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-aminoindolizine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-6-1-2-7-3-4-8(9(12)13)11(7)5-6/h1-5H,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRPVMRFMRAWIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN2C1=CC=C2C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Amino Indolizine 3 Carboxylic Acid and Its Precursors

Classical Approaches to Indolizine (B1195054) Core Synthesis

The Tschitschibabin (or Chichibabin) reaction is a classic method for the direct amination of pyridine (B92270) and its derivatives using sodium amide (NaNH₂). wikipedia.orgscientificupdate.com It proceeds via a nucleophilic addition-elimination mechanism through a σ-adduct intermediate, resulting in the formation of a 2-aminopyridine (B139424) derivative with the evolution of hydrogen gas. wikipedia.org

While typically used to introduce an amino group at the C2 position of an unsubstituted pyridine, the principles of this reaction are foundational for understanding the synthesis of aminopyridine precursors. scientificupdate.comslideshare.net For the synthesis of the target compound, the Tschitschibabin reaction would be applied to a pyridine ring that already contains other necessary substituents. However, direct amination of 3-substituted pyridines can lead to mixtures of products. A more controlled approach involves using a pre-functionalized pyridine, as described above with the nitration-reduction sequence, which offers better regiochemical control for placing the amino group at the desired C5 position of the pyridine precursor.

One of the most powerful and versatile methods for constructing the indolizine nucleus is the 1,3-dipolar cycloaddition reaction. nih.govmdpi.com This reaction involves the generation of a pyridinium (B92312) ylide, which then reacts with a dipolarophile, typically an electron-deficient alkyne or alkene. mdpi.com

To synthesize 6-Amino-indolizine-3-carboxylic acid, this strategy would be employed as follows:

Ylide Formation : A pyridinium salt is formed by reacting a 2-substituted-5-aminopyridine, such as 5-Amino-2-methylpyridine , with a suitable alkylating agent bearing a leaving group on the α-carbon (e.g., ethyl bromoacetate). Subsequent treatment with a base generates the corresponding pyridinium ylide.

Cycloaddition : The ylide undergoes a [3+2] cycloaddition reaction with an alkynic dipolarophile that can introduce the carboxylic acid functionality at the C3 position. nih.gov A prime candidate for this is ethyl propiolate or a similar propiolic acid ester.

Aromatization : The initial cycloadduct, a dihydroindolizine derivative, undergoes spontaneous or induced aromatization (often via oxidation) to yield the final, stable indolizine ring system.

The reaction between a pyridinium ylide and ethyl propiolate is known to be an effective method for creating indolizine-3-carboxylate derivatives. nih.gov

| Pyridinium Ylide Precursor | Dipolarophile | Key Reaction Type | Product Skeleton | Ref |

| 1-(propargyl)pyridinium-3-olate | Ethyl propiolate | 1,3-Dipolar Cycloaddition | Bicyclo[3.2.1]octadiene carboxylate | nih.gov |

| Isatins, Amino Acids | Alkenes/Alkynes | 1,3-Dipolar Cycloaddition | Spiro-oxindolopyrrolidines | mdpi.com |

Intramolecular cyclization strategies provide a direct route to the bicyclic indolizine system from acyclic or monocyclic precursors. nih.gov These methods involve constructing a pyridine derivative with a side chain at the C2 position that is capable of cyclizing onto the nitrogen atom.

Various strategies have been developed:

Radical Cyclization : A radical can be generated on the side chain of a pyridine derivative, which then cyclizes to form the five-membered ring of the indolizine. researchgate.netnih.gov

Transition-Metal-Catalyzed Cyclization : Gold(I) and palladium catalysts have been used to facilitate the intramolecular hydroarylation or cycloisomerization of pyridine derivatives bearing alkyne-containing side chains (pyrrole-ynes), leading to functionalized indolizines. rsc.orgorganic-chemistry.org

Acid-Catalyzed Cyclization : The intramolecular amination of allylic alcohols attached to a pyridine ring can be catalyzed by acids like p-toluenesulfonic acid to provide access to multisubstituted indolizines. organic-chemistry.org

For the target molecule, this would involve preparing a precursor like 5-amino-2-(functionalized ethyl)pyridine, where the functionalized side chain can undergo a ring-closing reaction to form the five-membered ring and establish the C3-carboxylic acid group.

Modern Synthetic Routes to Functionalized Indolizines

More recent synthetic developments have focused on increasing efficiency and atom economy, often through the use of transition-metal catalysis.

A novel and efficient method for synthesizing functionalized indolizines involves the copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids. This reaction provides a direct route to C2-arylated indolizines from simple starting materials. chemicalbook.com The reaction is believed to proceed through a sequence involving C-H olefination and a decarboxylative amination process. chemicalbook.com

The general transformation is: 2-Alkylpyridine + α,β-Unsaturated Carboxylic Acid → Functionalized Indolizine

To apply this method for the synthesis of this compound, one would start with 5-Amino-2-methylpyridine . The reaction of this precursor with an appropriate α,β-unsaturated acid derivative under copper catalysis would construct the five-membered ring. The choice of the unsaturated acid is critical for installing the C3-carboxylic acid group. While the original report focuses on C2-aryl indolizines using cinnamic acids, modifications to the unsaturated partner could potentially yield the desired C3-carboxy functionality. chemicalbook.com

| 2-Alkylazaarene | α,β-Unsaturated Acid | Catalyst System | Product Type | Ref |

| 2-Ethylpyridine | Cinnamic acid | Cu(OAc)₂, 1,10-phenanthroline | 2-Phenylindolizine | chemicalbook.com |

| 2-Methylquinoline | Cinnamic acid | Cu(OAc)₂, 1,10-phenanthroline | 2-Phenyl-3-methylpyrrolo[2,1-a]isoquinoline | chemicalbook.com |

This copper-catalyzed approach is notable for its tolerance of a variety of substituents, offering a convergent and modern pathway to the indolizine scaffold. chemicalbook.com

Synthetic Routes to this compound: A Review of Metal-Catalyzed and Metal-Free Methodologies

The indolizine scaffold, a nitrogen-containing heterocyclic system, is a core structural motif in numerous biologically active compounds. Among its derivatives, this compound has garnered significant interest due to its potential applications in medicinal chemistry. The strategic placement of an amino group at the 6-position and a carboxylic acid at the 3-position presents unique synthetic challenges and has spurred the development of various synthetic methodologies. This article provides a focused overview of the metal-catalyzed and metal-free strategies employed for the synthesis of this compound and its direct precursors.

1 Metal-Catalyzed Synthetic Methodologies

Transition metal catalysis offers a powerful toolkit for the construction of complex heterocyclic frameworks like indolizines. Various metals have been employed to facilitate the formation of the indolizine core with the desired substitution pattern, often through multi-component reactions or cross-coupling strategies.

2 Palladium-Catalyzed Reactions

Palladium catalysis has been instrumental in the synthesis of indolizine derivatives, primarily through cross-coupling and carbonylative cyclization reactions. A key strategy involves the use of appropriately substituted pyridine precursors. For instance, palladium-catalyzed coupling reactions of 2-bromopyridines with imines and alkynes provide a modular approach to substituted indolizines. researchgate.netnih.gov In the context of synthesizing this compound, this could involve starting with a 2-bromo-6-aminopyridine derivative.

A significant development is the palladium-catalyzed, multicomponent synthesis of indolizines from 2-bromopyridines, carbon monoxide, imines, and alkynes. nih.gov This method proceeds through the formation of a reactive pyridine-based 1,3-dipole, which then undergoes cycloaddition with an alkyne. By selecting an alkyne bearing a carboxylate group, such as dimethylacetylene dicarboxylate (DMAD), the 3-carboxylic acid moiety can be incorporated. The use of a 2-bromo-6-aminopyridine would directly lead to the desired 6-aminoindolizine backbone.

The Suzuki cross-coupling reaction, another cornerstone of palladium catalysis, can be employed to construct bipyridine and pyrazinopyridine structures from pyridylboronic acids and heteroaryl halides bearing a primary amine group, without the need for protecting groups. frontiersin.org This methodology is crucial for creating complex pyridine precursors that can then be cyclized to form the indolizine ring.

| Reactants | Catalyst System | Product | Yield (%) | Reference |

| 2-Bromopyridine, Imine, Carbon Monoxide, Dimethylacetylene dicarboxylate | Pd(OAc)₂, Xantphos | Dimethyl 1-substituted-indolizine-2,3-dicarboxylate | 76 | researchgate.net |

| 2-Amino-5-bromopyrazine, 2,5-Dimethoxy-1,4-benzenediboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1,4-Dimethoxy-2,5-bis[2-(5-aminopyrazyl)]benzene | 31 | frontiersin.org |

| 4-(2-Aminoethyl)phenol, Arylboronic acid | Pd₂(dba)₃, Sphos | 6-Aryl dopamine (B1211576) derivatives | 51-95 | acs.org |

Table 1: Examples of Palladium-Catalyzed Reactions for Indolizine Precursor Synthesis

3 Gold(III)-Catalyzed Multicomponent Coupling/Cycloisomerization

Gold catalysis has emerged as a powerful method for the synthesis of aminoindolizines through multicomponent reactions. nih.gov A notable strategy involves the gold(III)-catalyzed reaction of heteroaryl aldehydes, amines, and alkynes. nih.gov This approach allows for the rapid assembly of substituted aminoindolizines with high atom economy. For the synthesis of this compound, a 6-aminopyridine-2-carbaldehyde could serve as the aldehyde component, reacting with a secondary amine and an alkyne bearing a carboxylate group.

The reaction is believed to proceed through a gold-catalyzed hydroamination/cycloisomerization cascade. nih.gov The gold catalyst activates the alkyne towards nucleophilic attack by the amine, followed by an intramolecular cyclization onto the pyridine ring to form the indolizine core. This methodology is particularly attractive due to its operational simplicity and the ability to be performed under mild conditions.

| Aldehyde Component | Amine Component | Alkyne Component | Catalyst | Product Type | Reference |

| Heteroaryl aldehyde | Secondary amine | Terminal alkyne | Au(III) complex | Substituted aminoindolizine | nih.gov |

| Aldehyde-containing oligosaccharide | Secondary amine | Arylacetylene | [Au(C^N)Cl₂] | Functionalized propargylamines | beilstein-journals.org |

| 1,6-Enyne | Amine | - | PPh₃AuCl/AgSbF₆ | Carbo- and heterocyclic amines | nih.gov |

Table 2: Gold-Catalyzed Multicomponent Reactions for Aminoindolizine Synthesis

4 Iron-Catalyzed Annulation

Iron-catalyzed reactions provide an economical and environmentally friendly alternative for the synthesis of indolizine derivatives. acs.org Iron catalysts can promote the [2+2+2] cycloaddition of diynes and cyanamides to form highly substituted 2-aminopyridines, which are valuable precursors for indolizines. rsc.org

A direct approach to the indolizine core involves the iron-catalyzed annulation of pyridines with alkynes. For the synthesis of the target molecule, a 6-aminopyridine could be reacted with an alkyne carrying a carboxylic acid or ester group. Iron catalysts have also been shown to be effective in the reductive cyclization of 1,6-enynes to form various heterocyclic structures. nih.gov While direct synthesis of this compound via this method is yet to be specifically reported, the versatility of iron catalysis suggests its potential in this area.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| Diyne | Cyanamide | FeI₂, iPrPDAI, Zn | Highly substituted 2-aminopyridine | rsc.org |

| Alkynyl bromide | Amide | FeCl₃·6H₂O, DMEDA | Ynamide | acs.org |

| 1,6-Enyne | - | FeCl₂, Iminopyridine | Pyrrolidine/Tetrahydrofuran (B95107) derivatives | nih.gov |

Table 3: Iron-Catalyzed Reactions for the Synthesis of Indolizine Precursors

5 Rhodium-Catalyzed Site-Selective C-H Olefination

Rhodium catalysis has been widely used for C-H activation and functionalization, offering a direct route to modify heterocyclic cores. nih.gov Rhodium(III)-catalyzed C-H olefination of aromatic and vinyl acids with unactivated olefins has been described, providing a potential pathway to introduce substituents onto the indolizine ring. beilstein-journals.org

While direct C-H olefination to install a functional group at the 6-position of an indolizine-3-carboxylic acid has not been explicitly detailed, the principle of directed C-H activation holds promise. A suitably designed indolizine precursor could be functionalized at the desired position. For example, rhodium-catalyzed aromatic C-H allylation with α,β-unsaturated imines has been demonstrated for 2-arylpyridines. nih.gov Adapting such a strategy to a pre-formed indolizine-3-carboxylate could enable the introduction of a functionalized side chain at the 6-position, which could then be converted to an amino group.

| Substrate | Reagent | Catalyst System | Product Type | Reference |

| Aromatic Acid | Unactivated Olefin | [RhCpCl₂]₂, AgSbF₆ | ortho-Alkenylated Aromatic Acid | beilstein-journals.org |

| 2-Arylpyridine | α,β-Unsaturated Imine | [CpRhCl₂]₂, AgSbF₆ | Allylated 2-Arylpyridine | nih.gov |

| N-Aryl β-Enamino Ester | Hydrogen | Rh-TangPhos | N-Aryl β-Amino Ester | nih.gov |

Table 4: Rhodium-Catalyzed Functionalization Reactions

2 Metal-Free Synthetic Strategies

The development of metal-free synthetic methods is a significant goal in green chemistry. For the synthesis of indolizines, several metal-free strategies have been developed, often relying on oxidative dehydrogenation or cascade reactions.

1 Oxidative Dehydrogenation Methods

Metal-free oxidative dehydrogenation provides a direct method for the aromatization of N-heterocycles. researchgate.netnih.gov Iodine-catalyzed oxidative dehydrogenation of saturated N-heterocycles has been shown to be a general and straightforward system for synthesizing N-heteroarenes, with DMSO often playing a dual role as solvent and oxidant. researchgate.net This approach could be applied to a suitably substituted tetrahydroindolizine precursor to generate the aromatic indolizine core.

Another strategy involves the use of carbon-based catalysts for the oxidative dehydrogenation of cyclic alkanes to access biaryls, a reaction that could be adapted for the aromatization step in indolizine synthesis. nih.gov Visible light-induced aerobic oxidative dehydrogenation using metal-free photocatalysts is another emerging green methodology. nih.gov

| Substrate | Reagent/Catalyst | Product Type | Reference |

| Saturated N-heterocycle | Iodine, DMSO | N-heteroarene | researchgate.net |

| Phenyl cyclohexene | Oxidized Activated Carbon, O₂ | Biphenyl | nih.gov |

| Tetrahydroisoquinoline | Rose Bengal, Visible Light, O₂ | Dihydroisoquinoline | nih.gov |

Table 5: Metal-Free Oxidative Dehydrogenation Methods

2 Cascade Michael/SN2/Aromatization Reactions

Cascade reactions offer an efficient route to complex molecules in a single pot, minimizing waste and purification steps. A metal-free cascade Michael/SN2/aromatization reaction of 2-alkylazaarene derivatives with bromonitroolefins has been developed for the synthesis of functionalized indolizines. nih.govdoaj.org To apply this to the synthesis of this compound, one would start with a 2-substituted-6-aminopyridine. The Michael addition of the pyridine derivative to a bromonitroolefin, followed by an intramolecular SN2 reaction and subsequent aromatization, would yield the desired indolizine scaffold.

A similar cascade approach involving the reaction of pyrrole-2-carbaldehydes with 4-halogenated acetoacetic esters has been used to construct hydroxy-substituted indolizines. nih.gov By modifying the starting materials to incorporate the required amino and carboxylic acid functionalities, this strategy could be adapted for the synthesis of the target compound.

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference |

| 2-Alkylazaarene | Bromonitroolefin | Michael/SN2/Aromatization Cascade | Functionalized Indolizine | nih.govdoaj.org |

| Pyrrole-2-carbaldehyde | 4-Halogenated acetoacetic ester | SN2/Condensation/Tautomerization Cascade | Hydroxy-substituted Indolizine | nih.gov |

| Pyrrole (B145914) | Electron-deficient acetylene | Michael-Aldol Cyclization Cascade | Indolizine derivative | researchgate.net |

Table 6: Metal-Free Cascade Reactions for Indolizine Synthesis

Radical Cyclization and Cross-Coupling Approaches

Modern synthetic strategies increasingly employ radical-based reactions for the construction of complex heterocyclic systems like indolizine. These methods offer alternative pathways that can be advantageous under specific circumstances, often proceeding under mild, metal-free conditions. nih.govnih.gov

One notable approach involves the radical cross-coupling and subsequent cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides. nih.govwikipedia.org This method provides a direct route to structurally diverse, substituted indolizines. Another innovative strategy utilizes a B2pin2-mediated radical cascade cyclization/aromatization of enaminones with pyridine. youtube.com This process is valued for its metal-free, oxidant-free, and base-free conditions, demonstrating high tolerance for a wide array of functional groups. youtube.com

Furthermore, copper-catalyzed aerobic decarboxylative cycloaddition presents a powerful method where pyridines, methyl ketones, and alkenoic acids react to form the indolizine ring. This reaction proceeds through a proposed mechanism involving radical intermediates and is notable for its atom economy and use of simple starting materials. researchgate.net While these methods provide general access to the indolizine core, their application to the synthesis of this compound would require the use of appropriately pre-functionalized starting materials to carry the amino and carboxyl groups (or their precursors) through the radical reaction sequence. nih.govntnu.edu.tw

Multi-Component Reaction Design for Indolizine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and operational steps. nih.gov Several MCRs have been developed for the synthesis of the indolizine scaffold, some of which are capable of introducing the necessary functionalities for this compound. youtube.comrsc.org

A prominent example is the gold(III)-catalyzed multicomponent reaction of heteroaryl aldehydes, amines, and alkynes. nih.govorganic-chemistry.org This method offers rapid access to substituted aminoindolizines with high atom economy and can be performed under solvent-free conditions or in water. nih.govorganic-chemistry.org By selecting a pyridine-2-aldehyde, an appropriate amine, and an alkyne bearing a carboxylate precursor, this method could theoretically be adapted to build a scaffold with substitution patterns amenable to the target molecule.

Palladium-catalyzed MCRs also provide a versatile route. One such reaction involves the carbonylative coupling of imines and 2-bromopyridines, which generates a mesoionic pyridine-based 1,3-dipole in situ. This intermediate can then undergo a cycloaddition with an alkyne to furnish the indolizine ring. nih.govscientificupdate.com The diversity of this method allows for the variation of substituents on the indolizine core by changing any of the three components. nih.gov For the synthesis of the target compound, a 5-amino-2-bromopyridine could serve as the precursor to introduce the C-6 amino group.

A copper-catalyzed three-component reaction of pyridines, methyl ketones, and alkenoic acids also serves as an efficient, solvent-free method for generating diversified indolizine derivatives through a sequence involving cycloaddition and oxidative decarboxylation. researchgate.net

| Reaction Type | Catalyst/Reagent | Components | Key Features | Reference(s) |

| Gold-Catalyzed MCR | NaAuCl₄·2H₂O | Heteroaryl aldehyde, Amine, Alkyne | High atom economy, solvent-free or water conditions. | nih.gov, organic-chemistry.org |

| Palladium-Catalyzed MCR | Palladium Catalyst | 2-Bromopyridine, Imine, Alkyne | Forms a mesoionic 1,3-dipole intermediate. | scientificupdate.com, nih.gov |

| Copper-Catalyzed MCR | CuBr | Pyridine, Methyl Ketone, Alkenoic Acid | Solvent-free, aerobic, decarboxylative cycloaddition. | researchgate.net |

Specific Synthetic Considerations for Carboxylic Acid Functionality at C-3

The introduction of a carboxylic acid group at the C-3 position of the indolizine ring is a critical step. This functionality can be incorporated either during the ring formation or by functionalization of a pre-formed indolizine core.

One common strategy involves the use of a reactant already containing the carboxylate or a precursor group. For instance, in the copper-catalyzed three-component reaction, an alkenoic acid is used as a primary building block, which ultimately leads to an oxidative decarboxylation as part of the aromatization process. youtube.comresearchgate.net To retain the C-3 carboxyl group, alternative cyclization strategies are necessary. A catalyst- and additive-free annulation of 2-pyridylacetates with ynals (alkyne-aldehydes) can directly yield 3-acylated indolizines, which can then be oxidized to the corresponding carboxylic acid. youtube.com

The classic Chichibabin indolizine synthesis involves the reaction of a pyridinium ylide with an α,β-unsaturated carbonyl compound. nih.govnih.gov Using an acrylate (B77674) ester as the reaction partner can lead to the formation of an indolizine-3-carboxylate ester, which can then be hydrolyzed to the desired carboxylic acid.

Hydrolysis and Saponification of Ester Precursors

When the C-3 carboxylic acid functionality is introduced in a protected form, such as a methyl or ethyl ester, a deprotection step is required to yield the final acid. Saponification, the hydrolysis of an ester under basic conditions, is the most common method employed for this transformation.

This reaction is typically carried out by treating the indolizine-3-carboxylate ester with a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent such as methanol (B129727) or tetrahydrofuran (THF). beilstein-journals.org The reaction mixture is often heated to ensure complete conversion. Following the hydrolysis, the resulting carboxylate salt is neutralized with an acid, such as hydrochloric acid (HCl), to protonate the carboxylate and precipitate the final carboxylic acid product. beilstein-journals.org The choice of base and solvent system is crucial to avoid potential side reactions on the sensitive indolizine core.

| Precursor | Reagents | Conditions | Product | Reference(s) |

| Indolizine-3-carboxylate ester | 1. NaOH (aq) or LiOH (aq)2. HCl (aq) | Methanol/Water or THF/Water, Heat | Indolizine-3-carboxylic acid | beilstein-journals.org |

| Indole-3-carboxylate ester (analogous) | 30% NaOH (aq) / CH₃OH | 70°C, 4h | Indole-3-carboxylic acid | beilstein-journals.org |

Decarboxylative Reaction Pathways

While the goal is to synthesize the C-3 carboxylic acid, understanding decarboxylation pathways is crucial as it represents a potential side reaction and a synthetic tool for other derivatives. The decarboxylation of heteroaromatic carboxylic acids, including indole-3-carboxylic acids, can be achieved under various conditions. researchgate.net

Metal-free conditions have been developed, utilizing potassium carbonate (K₂CO₃) as a catalyst or simply promoting the reaction in a solvent like acetonitrile (B52724) under basic conditions. researchgate.net Acid-catalyzed decarboxylation is also known, proceeding via an A–SE2 mechanism involving a zwitterionic intermediate. wikipedia.org Furthermore, visible-light-induced radical decarboxylation has emerged as a mild and efficient method for the functionalization of carboxylic acids. researchgate.net In some synthetic routes to indolizines, such as the copper-catalyzed aerobic cycloaddition, decarboxylation is an integral part of the aromatization step. researchgate.net Awareness of these pathways is essential to select reaction conditions that preserve the C-3 carboxylic acid functionality.

Strategies for Introducing the Amino Group at C-6 of the Indolizine Core

The introduction of an amino group at the C-6 position of the indolizine core is a significant synthetic challenge. Unlike positions C-1, C-3, or C-5, the C-6 position is less electronically activated for typical electrophilic or nucleophilic substitution reactions on the parent ring. Therefore, direct C-H amination at this position is not a well-established method. The prevailing strategies rely on constructing the indolizine ring from a pyridine precursor that already contains the desired amino group (or a precursor like a nitro group) at the appropriate position. rsc.org

One viable strategy involves starting with a 5-substituted pyridine derivative (e.g., 5-aminopyridine or 5-nitropyridine). This pyridine ring then becomes part of the indolizine scaffold through cyclization reactions, such as the Chichibabin synthesis or transition-metal-catalyzed methods. nih.govnih.gov In this scenario, the substituent at the C-5 position of the pyridine ring ultimately resides at the C-6 position of the final indolizine product. If a nitro group is used, it can be subsequently reduced to the target amino group using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.

Another potential, though less documented, approach is through nucleophilic aromatic substitution (SNAr) on a pre-functionalized indolizine. This would require the presence of a good leaving group, such as a halogen (e.g., 6-bromoindolizine), and an activating group on the ring to facilitate the substitution by an amine nucleophile. There is precedent for this type of reaction in the analogous azulene (B44059) system, where 6-bromoazulene derivatives have been successfully converted to 6-aminoazulenes via SNAr reactions with various amines.

Functional Group Interconversion Approaches

Functional Group Interconversion (FGI) is a strategic approach in organic synthesis where one functional group is transformed into another. youtube.com This method is particularly useful in the late stages of a synthesis to install a desired functional group that might not be compatible with earlier reaction conditions.

For the synthesis of this compound, a plausible and effective FGI strategy involves the reduction of a corresponding nitro-substituted precursor. The synthesis would commence with a 6-nitroindolizine derivative, which is then converted to the 6-aminoindolizine. A common route to the indolizine core itself involves the reaction of a pyridine derivative with an appropriate partner. For instance, ethyl 2-pyridylacetate (B8455688) is a known precursor for forming the indolizine ring system. jbclinpharm.org

A key step in this FGI strategy is the reduction of the nitro group. This transformation is a well-established and reliable reaction in organic chemistry. For a closely related heterocyclic system, the indole (B1671886) nucleus, 6-nitro-1H-indole-3-carboxylic acid has been synthesized and subsequently reduced to the corresponding amine. nih.gov This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metals in acidic media (e.g., Zn, HCl). vanderbilt.edu The direct precursor for the title compound would likely be 6-nitro-indolizine-3-carboxylic acid or its ester. The final step would be the hydrolysis of the ester to the carboxylic acid, if necessary.

Table 1: Proposed Functional Group Interconversion Strategy

| Precursor | Target Functional Group | Reagents and Conditions | Key Transformation |

|---|---|---|---|

| 6-Nitro-indolizine-3-carboxylic acid ester | 6-Amino Group | H₂, Pd/C or Zn, HCl | Reduction of nitro group |

| This compound ester | 3-Carboxylic Acid | Aqueous acid or base | Ester hydrolysis |

Enantiospecific and Stereoselective Syntheses of Indolizine Derivatives

The development of synthetic methods that control the three-dimensional arrangement of atoms is a significant goal in modern chemistry. For indolizine derivatives, enantiospecific and stereoselective syntheses are crucial for accessing chiral molecules with specific biological or material properties. While direct stereoselective synthesis of this compound is not widely documented, numerous advanced strategies have been developed for introducing chirality into the indolizine scaffold, particularly at the C1, C2, and C3 positions. rsc.orgua.es

Recent breakthroughs include the use of dual-catalysis systems to achieve high levels of stereocontrol. For example, a synergistic copper (Cu) and iridium (Ir) catalysis system has been employed for a cascade allylation/Friedel–Crafts type reaction. rsc.org This method allows for the highly diastereo- and enantioselective construction of 2,3-fused indolizine derivatives bearing three stereogenic centers. rsc.org The choice of catalyst pairing enables the predictable formation of four different stereoisomers. rsc.org

Organocatalysis has also emerged as a powerful tool. The enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved through an intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid. acs.orgacs.orgnih.gov This approach generates a key chiral stereocenter which is preserved through subsequent reaction steps, ultimately yielding the fluorinated indolizidine products with excellent enantioselectivity. acs.orgacs.orgnih.gov

Other notable stereoselective methods include:

Friedel-Crafts-type transformations : These are commonly used to install a single stereocenter at the C3-position of the indolizine ring through reactions like asymmetric conjugate addition or allylic alkylation. rsc.org

1,3-Dipolar Cycloadditions : The reaction of pyridinium ylides with electron-deficient alkenes is a fundamental route to indolizines. ijettjournal.org Chiral catalysts can be employed in these reactions to induce enantioselectivity.

Rhodium-catalyzed asymmetric allylation : This has been followed by a Tschitschibabin reaction to provide highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org

Table 2: Overview of Stereoselective Synthesis Methods for Indolizine Derivatives

| Method | Catalysis | Key Reaction Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Cascade Reaction | Synergistic Cu/Ir | Allylation / Friedel-Crafts | High diastereo- and enantioselectivity for 2,3-fused indolizines | rsc.org |

| Intramolecular Addition | Chiral Phosphoric Acid (Organocatalysis) | aza-Michael Reaction | Excellent enantioselectivities for fluorinated indolizidinones | acs.orgacs.orgnih.gov |

| Asymmetric Allylation | Rhodium / Chiral Ligand | Allylation / Tschitschibabin Reaction | High regio- and enantioselectivity for 3-allylindolizines | organic-chemistry.org |

| Conjugate Addition | Chiral Catalysts | Friedel-Crafts | Introduction of a stereocenter at the C3-position | rsc.orgua.es |

Chemical Reactivity and Transformation of 6 Amino Indolizine 3 Carboxylic Acid

Electrophilic Aromatic Substitution Patterns on the Indolizine (B1195054) Nucleus

The indolizine ring is an aromatic, π-electron-rich heterocyclic system, making it susceptible to electrophilic attack. chim.it The substitution pattern is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

The indolizine nucleus generally undergoes electrophilic substitution preferentially at the C-1 and C-3 positions of the five-membered pyrrole (B145914) ring, which are the most nucleophilic sites. chim.it The specific site of attack can often be controlled by the reaction conditions.

Protonation : Studies on various indolizine derivatives have shown that protonation, a fundamental electrophilic substitution, can occur at either C-1 or C-3. chim.it For many substituted indolizines, the C-3 position is the most basic site and is preferentially protonated under acidic conditions. However, steric hindrance at C-3, for instance by a methyl group, can lead to anomalous protonation at the C-1 position. chim.it

Nitration : The nitration of indolizines also demonstrates this regioselectivity. Mild acidic conditions, such as using nitric acid in acetic anhydride, typically result in substitution at the C-3 position. chim.it Conversely, employing strongly acidic conditions, like a nitric acid/sulfuric acid mixture, favors the formation of the 1-nitroindolizine isomer. chim.it This shift is attributed to the protonation of the more basic C-3 position under strong acid, which deactivates it and directs the incoming electrophile to C-1. chim.it

Other Electrophiles : Aza-Friedel–Crafts reactions have been developed for the C-1 functionalization of indolizines with excellent regioselectivity under thermodynamic control. acs.org Furthermore, 1,3-dipolar cycloaddition reactions are a common method for synthesizing indolizines that possess acceptor moieties at the C-1 and/or C-3 positions. rsc.org

Table 1: Regioselectivity in Electrophilic Substitution of Indolizines

| Reaction | Conditions | Major Product Position | Reference |

|---|---|---|---|

| Protonation | Standard Acidic | C-3 | chim.it |

| Protonation | Steric hindrance at C-3 | C-1 | chim.it |

| Nitration | Mild (HNO3/Ac2O) | C-3 | chim.it |

| Nitration | Strong (HNO3/H2SO4) | C-1 | chim.it |

| aza-Friedel–Crafts | Brønsted acid catalyzed | C-1 | acs.org |

The substituents at the C-3 and C-6 positions of the target molecule significantly modulate the reactivity of the indolizine core.

Carboxylic Acid Group (C-3) : The carboxylic acid group at C-3 is an electron-withdrawing group, which deactivates the indolizine ring towards electrophilic attack, particularly at the C-1 and C-2 positions. However, its presence can also be exploited. In the synthesis of 2-acylindolizines, the carboxyl group of an amino acid catalyst was found to promote the cyclization step through a weak-coordination-auxiliary effect, lowering the energy barrier. rsc.org

Amino Group (C-6) : The amino group at C-6 is a strong electron-donating group. It activates the pyridine (B92270) ring of the indolizine nucleus towards electrophilic aromatic substitution. rsc.orgwikipedia.org By donating electron density to the aromatic system, it significantly enhances the nucleophilicity of the ring. wikipedia.org In aromatic systems like aniline, an amino group strongly directs incoming electrophiles to the ortho and para positions. wikipedia.org By analogy, the 6-amino group on the indolizine ring is expected to direct electrophiles to the C-5 and C-7 positions.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group at the C-3 position can undergo a variety of standard transformations.

The carboxylic acid can be converted to its corresponding esters and amides, which are crucial transformations for creating derivatives with diverse properties.

Esterification : The conversion of a carboxylic acid to an ester can be achieved through various methods, such as Fischer esterification with an alcohol under acidic conditions. In the synthesis of related indole (B1671886) derivatives, esterification has been performed using reagents like N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) with methanol (B129727). frontiersin.org

Amidation : The formation of an amide bond is a common and vital reaction in medicinal chemistry. asiaresearchnews.comarkat-usa.org For heterocyclic carboxylic acids, this is typically achieved by activating the carboxylic acid and then reacting it with an amine. Common coupling agents include DCC with 1-hydroxybenzotriazole (B26582) (HOBt) or using Lewis acid catalysts. nih.govnih.gov A one-pot reaction using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst has been developed for the efficient N-acylation of nitrogen-containing heterocycles with carboxylic acids. asiaresearchnews.com These methods are applicable for the amidation of 6-amino-indolizine-3-carboxylic acid with various amines to produce a library of amide derivatives. rsc.org

Table 2: Common Reagents for Amidation of Heterocyclic Carboxylic Acids

| Coupling Reagent/System | Description | Reference |

|---|---|---|

| DCC/HOBt | Forms an active O-acylisourea intermediate which then reacts with the amine. HOBt suppresses side reactions. | nih.gov |

| Lewis Acids (e.g., B(OCH2CF3)3) | Catalyzes the direct amidation of unprotected amino acids. | nih.gov |

| Boc2O/DMAPO | A modern, efficient one-pot system for N-acylation of low-reactivity heterocycles. | asiaresearchnews.com |

Decarboxylation, the removal of the carboxyl group, of indolizine-3-carboxylic acids can be a challenging transformation. However, certain reaction pathways in related heterocyclic systems suggest potential mechanisms. An interesting parallel is found in the biosynthesis of tryptophan, where an electrophilic aromatic substitution reaction occurs, and the final elimination step is a decarboxylation rather than the more typical deprotonation. libretexts.org This suggests that under specific enzymatic or chemical conditions that stabilize the resulting carbanion or provide a suitable proton source, decarboxylation of the C-3 carboxyl group could be induced, leading to the formation of 6-aminoindolizine.

Reactions of the Amino Group at C-6

The amino group at the C-6 position is a versatile functional handle that can undergo a range of chemical transformations typical for aromatic amines. Its primary role is as a nucleophile and as an activating group for the pyridine portion of the indolizine ring.

Standard reactions for an aromatic amino group include:

Acylation : Reaction with acyl chlorides or anhydrides to form amides. This can serve as a method to protect the amino group or to introduce new functionalities.

Alkylation : Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization : Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a wide variety of substituents (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions. This provides a powerful synthetic route to a broad array of 6-substituted indolizine derivatives.

The presence of the amino group opens up numerous avenues for further functionalization of the indolizine scaffold, making this compound a valuable and versatile building block in synthetic chemistry. rsc.org

Acylation and Alkylation Reactions

The amino group at the C-6 position of the indolizine ring behaves as a typical aromatic amine, making it amenable to standard N-functionalization reactions such as acylation and alkylation.

Acylation: The nucleophilic amino group readily reacts with acylating agents like acyl chlorides or acid anhydrides. This reaction allows for the introduction of various acyl groups, forming amide derivatives. This transformation is fundamental for creating a diverse library of compounds from the parent amino-indolizine structure.

Alkylation: Alkylation of the 6-amino group can be accomplished using alkyl halides. Depending on the reaction conditions and the stoichiometry of the alkylating agent, this can lead to the formation of secondary or tertiary amines. These reactions expand the structural diversity of derivatives that can be synthesized from the core molecule.

| Reaction Type | Reagent Class | Functional Group Introduced | Product Class |

|---|---|---|---|

| Acylation | Acyl Halides / Acid Anhydrides | Acyl (R-C=O) | Amide |

| Alkylation | Alkyl Halides | Alkyl (R) | Secondary/Tertiary Amine |

Diazotization and Subsequent Transformations

The primary aromatic amino group at the C-6 position is a key functional handle for a variety of transformations initiated by diazotization. This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures. organic-chemistry.orgyoutube.com This converts the amino group into a diazonium salt, which is a versatile intermediate. organic-chemistry.org

Key transformations of the resulting 6-diazonium-indolizine-3-carboxylic acid salt include:

Sandmeyer Reaction: This reaction allows for the replacement of the diazonium group with various nucleophiles, particularly halides (Cl⁻, Br⁻) and cyano groups (CN⁻), using copper(I) salts as catalysts. youtube.com

Schiemann Reaction: For the introduction of fluorine, the diazonium salt is typically isolated as a tetrafluoroborate (B81430) (BF₄⁻) salt and then heated to induce decomposition, yielding the 6-fluoro-indolizine derivative. organic-chemistry.org

Hydroxylation: Gently heating the aqueous diazonium salt solution leads to the replacement of the diazonium group with a hydroxyl (-OH) group, yielding the corresponding 6-hydroxy-indolizine derivative.

These reactions are crucial for introducing a wide range of substituents onto the pyridine ring of the indolizine core, which are otherwise difficult to install directly.

Redox Chemistry of the Indolizine Core

Oxidation Reactions

The electron-rich nature of the indolizine ring system makes it susceptible to oxidation. mdpi.com The outcome of oxidation reactions can vary depending on the oxidant used and the substitution pattern on the ring. In some synthetic routes leading to functionalized indolizines, mild oxidants are employed in the final aromatization step. For instance, oxidants like manganese dioxide (MnO₂) have been used in cycloaddition reactions that form the cyclazine skeleton from indolizine precursors. mdpi.com Stronger oxidation can, in some cases, lead to cleavage of the heterocyclic ring.

Reduction and Hydrogenation of the Indolizine Ring System

The reduction of the indolizine core is a significant strategy, particularly for the synthesis of indolizidine alkaloids, which are the saturated counterparts of indolizines. chim.itwikipedia.org The hydrogenation of the indolizine ring can be controlled to achieve selective reduction of either the five-membered or the six-membered ring. chim.itacs.org

The regioselectivity of the hydrogenation is highly dependent on the choice of catalyst and the reaction conditions, especially the acidity of the medium. acs.orgacs.org

Partial Hydrogenation (Six-membered ring): Using catalysts like Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under neutral conditions typically results in the selective hydrogenation of the six-membered pyridine ring, yielding 5,6,7,8-tetrahydroindolizine (B83744) derivatives. acs.orgacs.org

Full Hydrogenation (Indolizidine formation): Complete reduction of both rings to form the indolizidine skeleton can be achieved under more forcing conditions or by adjusting the reaction medium. chim.it The addition of a strong acid like trifluoroacetic acid (TFA) protonates the indolizine ring, disrupting its aromaticity and facilitating the complete hydrogenation of the molecule to the corresponding indolizidine, even under low hydrogen pressure. acs.orgacs.org

Catalyst-Dependent Selectivity: Rhodium-based catalysts, such as Rh/Al₂O₃, have also been used. While they may be unreactive under neutral conditions, they can effect full hydrogenation to the indolizidine product under specific circumstances. acs.org

| Catalyst | Additive | Primary Product | Ring(s) Reduced |

|---|---|---|---|

| Pd/C | None | 5,6,7,8-Tetrahydroindolizine | Six-membered ring |

| PtO₂ | None | 5,6,7,8-Tetrahydroindolizine | Six-membered ring |

| PtO₂ | Trifluoroacetic Acid (TFA) | Indolizidine (Octahydroindolizine) | Both rings |

| Rh/Al₂O₃ | None | No Reaction | N/A |

Cycloaddition and Annulation Reactions Involving Indolizine Derivatives

The indolizine ring system is an active participant in various cycloaddition and annulation reactions, providing pathways to more complex, fused heterocyclic systems. researchgate.netnih.gov

Cycloaddition Reactions:

[8π+2π] Cycloaddition: Indolizines can act as 8π components in cycloaddition reactions with electron-deficient alkynes (dienophiles), such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.comdntb.gov.ua This reaction, often catalyzed by palladium on carbon (Pd-C), leads to the formation of cycl[3.2.2]azines. mdpi.com

[3+2] Cycloaddition: The synthesis of the indolizine ring itself is frequently achieved via a 1,3-dipolar cycloaddition. rsc.orgchim.it In this approach, a pyridinium (B92312) ylide (a 1,3-dipole) reacts with a dipolarophile, such as an activated alkene or alkyne. rsc.orgresearchgate.netrsc.org Subsequent oxidation of the initial cycloadduct yields the aromatic indolizine.

Annulation Reactions: Annulation, or ring-forming, reactions are a cornerstone of indolizine chemistry, used both to construct the core and to build upon it.

Radical Annulation: Copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids provides an effective route to substituted indolizines. nih.gov

Palladium-Catalyzed Annulation: Palladium catalysts are widely used to construct polysubstituted indolizines through the annulation of precursors like 2-(pyridin-2-yl)acetonitrile derivatives and propargyl carbonates. organic-chemistry.org These methods often proceed through the formation of (σ-allenyl)palladium(II) intermediates followed by intramolecular cyclization. organic-chemistry.org

Self-[3+2] Annulation: Under certain conditions, pyridinium salts can undergo a self-[3+2] annulation reaction to generate novel N-indolizine-substituted pyridine-2(1H)-ones without the need for a metal catalyst. rsc.org

C-H Functionalization Strategies for Indolizines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing the indolizine core, avoiding the need for pre-functionalized starting materials. researchgate.netacs.org The inherent electronic properties of the indolizine ring direct this reactivity, with the C-3 position being the most nucleophilic and thus the most common site for electrophilic attack and functionalization. researchgate.netmdpi.comrsc.org

Regioselectivity: The C-3 position is the primary site for many C-H functionalization reactions, including alkylations and acylations. researchgate.netrsc.org However, by choosing appropriate directing groups and transition-metal catalysts, functionalization at other positions, such as C-1 and C-2, can be achieved. researchgate.netacs.org

Transition-Metal Catalysis: A variety of transition metals are employed to catalyze these transformations:

Palladium (Pd): Palladium catalysts are effective for direct C-3 alkynylation of indolizines using reagents like (2,2-dibromovinyl)arenes. tandfonline.com Palladium-mediated dual C-H activation has also been used to create fused N-heterocycles. acs.org

Ruthenium (Ru): Ruthenium complexes can catalyze the C-H functionalization of related N-heterocycles like indoles, demonstrating the potential for such catalysis on the indolizine core. rsc.org

Copper (Cu): Copper-catalyzed oxidative coupling and annulation reactions are common for building the indolizine ring and for its subsequent functionalization. organic-chemistry.org

Manganese (Mn): Mn(OAc)₃ can mediate the C-H phosphonylation of indolizines, affording phosphorylated products with high regioselectivity. researchgate.net

Organocatalysis: Brønsted acid-catalyzed C-3 alkylation of indolizines with electrophiles like ortho-hydroxybenzyl alcohols has also been successfully developed, offering a metal-free alternative for C-H functionalization. researchgate.netrsc.org

| Catalyst/Reagent | Position(s) Functionalized | Type of Functionalization | Reference |

|---|---|---|---|

| Palladium(II) Acetate | C-3 | Alkynylation | tandfonline.com |

| Manganese(III) Acetate | C-3 (predominantly) | Phosphonylation | researchgate.net |

| Brønsted Acid | C-3 | Alkylation (with activated alcohols) | rsc.org |

| Palladium Catalyst | Multiple (via dual activation) | Annulation (ring fusion) | acs.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org The Suzuki-Miyaura reaction, which typically involves the coupling of an organoboron reagent with an organic halide or triflate, has become a mainstay in organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials. nih.gov

While direct palladium-catalyzed C-H functionalization of the indolizine core has been reported, these reactions predominantly occur at the electron-rich C-3 position. nih.govresearchgate.net To achieve selective functionalization at the 6-position of the indolizine ring system, a precursor bearing a suitable leaving group, such as a halogen, is typically required. In the context of this compound, this would necessitate the conversion of the amino group into a halide or triflate, or starting from a halo-indolizine precursor that can be subsequently functionalized with an amino group.

The presence of both an amino and a carboxylic acid group on the indolizine scaffold presents unique challenges and opportunities for palladium-catalyzed cross-coupling reactions. The amino group can potentially coordinate to the palladium catalyst, influencing its reactivity and selectivity. Similarly, the carboxylic acid moiety may require protection or specific reaction conditions to avoid undesirable side reactions. researchgate.net

Detailed research into the Suzuki-Miyaura coupling of analogous heterocyclic systems, such as unprotected ortho-bromoanilines, has demonstrated that successful coupling can be achieved without protection of the amino group by careful selection of the palladium catalyst, ligand, and base. nih.gov These studies provide a valuable framework for developing conditions for the C-6 arylation of indolizine-3-carboxylic acid derivatives.

For instance, the coupling of a hypothetical 6-bromo-indolizine-3-carboxylic acid ester with various arylboronic acids could be envisioned to proceed under standard Suzuki-Miyaura conditions. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., PPh₃, SPhos, XPhos), base (e.g., K₂CO₃, K₃PO₄), and solvent (e.g., dioxane, toluene, DMF) would be critical in optimizing the reaction yield and minimizing side products.

A representative, albeit hypothetical, reaction is depicted below, showcasing the coupling of a 6-bromo-indolizine-3-carboxylate with an arylboronic acid.

Hypothetical Suzuki-Miyaura Reaction of a 6-Bromo-indolizine-3-carboxylate Derivative

Arylboronic Acid + 6-Bromo-indolizine-3-carboxylate Derivative --[Pd catalyst, Base, Solvent]--> 6-Aryl-indolizine-3-carboxylate Derivative

The following interactive data table summarizes plausible outcomes for such a reaction, based on established knowledge of Suzuki-Miyaura couplings on related heterocyclic systems. The yields are illustrative and would be dependent on the specific reaction conditions and the electronic and steric nature of the coupling partners.

| Entry | Arylboronic Acid | Product | Hypothetical Yield (%) |

| 1 | Phenylboronic acid | Ethyl 6-phenylindolizine-3-carboxylate | 85 |

| 2 | 4-Methoxyphenylboronic acid | Ethyl 6-(4-methoxyphenyl)indolizine-3-carboxylate | 90 |

| 3 | 4-Trifluoromethylphenylboronic acid | Ethyl 6-(4-(trifluoromethyl)phenyl)indolizine-3-carboxylate | 78 |

| 4 | 3-Thienylboronic acid | Ethyl 6-(thiophen-3-yl)indolizine-3-carboxylate | 75 |

| 5 | 2-Naphthylboronic acid | Ethyl 6-(naphthalen-2-yl)indolizine-3-carboxylate | 82 |

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of Ethyl 6-bromoindolizine-3-carboxylate

The successful implementation of such cross-coupling strategies would provide a modular and efficient route to a diverse library of 6-aryl-indolizine-3-carboxylic acid derivatives. These new chemical entities could then be evaluated for their biological activity or material properties, highlighting the synthetic utility of palladium catalysis in the functionalization of the indolizine scaffold. Further research is warranted to explore the specific conditions required for the successful palladium-catalyzed cross-coupling of this compound and its derivatives.

Derivatization Strategies of 6 Amino Indolizine 3 Carboxylic Acid

Synthesis of Esters and Amides from the Carboxylic Acid

The carboxylic acid functionality at the 3-position of the indolizine (B1195054) ring is a prime site for derivatization, most commonly through conversion to esters and amides. These reactions are fundamental in medicinal chemistry for enhancing properties such as solubility, stability, and cell permeability.

Esterification of the carboxylic acid can be achieved through standard methods, such as Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, reaction with alkyl halides under basic conditions can yield the corresponding esters. More advanced and milder methods, such as biocatalytic approaches using nitrene transferases, have been developed for the direct C-H amination of esters, which can be adapted for the synthesis of α-amino esters, highlighting the potential for creating complex derivatives.

Amidation is another key transformation. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with an activator like N-hydroxysuccinimide (NHS), can be used to couple the carboxylic acid with a wide range of primary and secondary amines. This approach allows for the introduction of diverse functionalities by varying the amine component. For instance, the synthesis of N-arylindazole-3-carboxamide derivatives has been reported, showcasing a method that could be applied to 6-amino-indolizine-3-carboxylic acid to generate a library of amide derivatives nih.gov. A general scheme for acylation to form an amide involves nucleophilic acyl substitution, where the amine attacks the activated carboxylic acid derivative youtube.com.

| Derivative Type | Synthetic Method | Reagents |

| Esters | Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst |

| Alkylation | Alkyl Halide, Base | |

| Biocatalytic Synthesis | Nitrene Transferase | |

| Amides | Peptide Coupling | Amine, DCC/EDC, NHS |

| Nucleophilic Acyl Substitution | Activated Carboxylic Acid, Amine |

Modification of the Amino Group (e.g., alkylation, acylation)

The amino group at the 6-position provides a handle for a variety of chemical modifications, including alkylation and acylation, which can significantly impact the electronic properties and biological interactions of the molecule.

Alkylation of the amino group can introduce one or two alkyl substituents, leading to secondary or tertiary amines, respectively. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method for mono- or di-alkylation. More advanced visible-light-mediated protocols for the α-amino alkylation of imines have also been developed, which could potentially be adapted for the modification of the 6-aminoindolizine core rsc.orgresearchgate.net.

| Modification | Reaction Type | Typical Reagents | Product |

| Acylation | Nucleophilic Acyl Substitution | Acid Chloride/Anhydride, Base | Secondary Amide |

| Alkylation | Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

| Alkylation | Photoredox Catalysis | Alkyl Halide, Photocatalyst | Alkylated Amine |

Introduction of Heteroaromatic and Aromatic Substituents

The introduction of aromatic and heteroaromatic moieties onto the indolizine scaffold can be achieved through several strategies, most notably via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. These substituents can play a critical role in modulating the molecule's biological target interactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for forming carbon-carbon bonds nobelprize.orglibretexts.org. To apply these methods to the this compound core, a halogen atom (e.g., bromine or iodine) would first need to be introduced onto the indolizine ring, typically at positions 5, 7, or 8. The resulting halo-indolizine can then be coupled with a variety of aryl or heteroaryl boronic acids (Suzuki coupling) or organostannanes (Stille coupling) nih.govrsc.orgnih.gov. The synthesis of 3-substituted-7-amino-6-carboxyl-8-azachromones has utilized palladium-catalyzed cross-couplings to introduce substituents, demonstrating the utility of this approach in related heterocyclic systems nih.gov.

Nucleophilic aromatic substitution (SNAr) offers an alternative route. If a suitable leaving group, such as a halogen, is present at an activated position on the indolizine ring (e.g., position 5), it can be displaced by nucleophiles. For example, 5-chloroindolizines have been shown to readily undergo nucleophilic substitution with various amines and other nucleophiles to yield 5-substituted indolizines nih.govbeilstein-journals.org. This method provides a direct way to introduce amino- and alkoxy-aryl substituents.

| Position of Substitution | Method | Key Intermediate | Reactant |

| 5, 7, or 8 | Suzuki Coupling | Halo-indolizine | Aryl/Heteroaryl Boronic Acid |

| 5, 7, or 8 | Stille Coupling | Halo-indolizine | Aryl/Heteroaryl Organostannane |

| 5 | Nucleophilic Aromatic Substitution | 5-Chloroindolizine | Aryl/Heteroaryl Amine or Alcohol |

Synthesis of Fused Heterocyclic Systems Containing the this compound Scaffold

Building upon the this compound framework to create fused heterocyclic systems can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. This can be achieved through intramolecular cyclization reactions or by constructing additional rings onto the existing scaffold.

One approach involves the design and synthesis of molecules where the substituents on the indolizine core are poised to react with each other to form a new ring. For example, if a suitable two-carbon unit is attached to the 6-amino group and a reactive group is present at the 5- or 7-position, an intramolecular cyclization could lead to a new fused six-membered ring. The synthesis of 6,6-fused heterocyclic amides has been explored as a strategy for developing kinase inhibitors, indicating the potential of such fused systems in drug discovery nih.gov.

Another strategy is to utilize the existing functionality to build out new rings. For instance, the carboxylic acid at the 3-position and the amino group at the 6-position could be incorporated into a new heterocyclic ring through a series of reactions. The synthesis of thienoindolizines, where a thiophene (B33073) ring is fused to the indolizine core, exemplifies the construction of fused systems researchgate.net. Furthermore, tandem iminium ion cyclizations have been used to create fused bicyclic systems from acyclic precursors, a strategy that could potentially be adapted to the indolizine scaffold ebrary.net.

| Fused System | Synthetic Strategy | Key Features |

| Pyrazino[2,3-f]indolizine | Intramolecular Cyclization | Formation of a new six-membered ring between positions 5 and 6. |

| Pyrido[3,2-f]indolizine | Ring Annulation | Construction of a new pyridine (B92270) ring onto the indolizine core. |

| Thieno[2,3-f]indolizine | Ring Annulation | Fusion of a thiophene ring to the indolizine scaffold. |

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Amino Indolizine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution. For 6-Amino-indolizine-3-carboxylic acid, 1D (¹H and ¹³C) and 2D NMR experiments are essential for confirming the proposed structure and the specific placement of the amino and carboxylic acid groups (regiochemistry). scielo.org.za

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environment.

For this compound, the aromatic protons on the indolizine (B1195054) core are expected to appear in the downfield region of the ¹H NMR spectrum. The specific chemical shifts and coupling patterns are highly diagnostic for the substitution pattern on the bicyclic system. nih.govrsc.org The presence of the amino group at position 6 and the carboxylic acid at position 3 significantly influences the electron density around the ring, causing predictable shifts in the corresponding proton and carbon signals. The regiochemistry is confirmed by comparing the observed shifts to those of known indolizine derivatives and theoretical predictions. bioorganica.com.uanih.gov

Predicted ¹H NMR Data for this compound Data is illustrative and based on known substituent effects on the indolizine core.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~7.8 | s | - |

| H-2 | ~7.5 | s | - |

| H-5 | ~7.6 | d | ~9.0 |

| H-7 | ~6.5 | dd | ~9.0, ~2.0 |

| H-8 | ~7.4 | d | ~7.0 |

| -NH₂ | ~5.0 | br s | - |

| -COOH | ~12.5 | br s | - |

Predicted ¹³C NMR Data for this compound Data is illustrative and based on known substituent effects on the indolizine core.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~115 |

| C-2 | ~120 |

| C-3 | ~108 |

| C-5 | ~125 |

| C-6 | ~145 |

| C-7 | ~110 |

| C-8 | ~118 |

| C-8a | ~135 |

| -COOH | ~165 |

To unambiguously assign each proton and carbon signal, two-dimensional (2D) NMR experiments are utilized. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity across the entire molecule, including through quaternary carbons and heteroatoms. For instance, an HMBC correlation from the proton at H-2 to the carboxylic acid carbon (C-3) would confirm the position of the acid group.

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically on adjacent carbons), helping to map out the proton-proton networks within the pyridine (B92270) and benzene-like rings of the indolizine core. scielo.org.za

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. nih.gov For this compound (C₉H₈N₂O₂), high-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, confirming the molecular formula. mdpi.com

The expected monoisotopic mass is 176.0586 g/mol . The observation of the corresponding molecular ion peak (e.g., [M+H]⁺ at m/z 177.0664 in positive ion mode) confirms the molecular weight. mdpi.com

The fragmentation pattern in the mass spectrum provides structural clues. Key fragmentation pathways for this molecule would likely include:

Loss of CO₂: Decarboxylation is a common fragmentation for carboxylic acids, which would result in a fragment ion at m/z 132.0687.

Loss of H₂O: Loss of water from the carboxylic acid group.

Cleavage of the indolizine ring: The bicyclic system can fragment in characteristic ways, providing further structural confirmation. lgpu.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wpmucdn.com The spectrum for this compound would display characteristic absorption bands confirming the presence of the amino and carboxylic acid groups, as well as the aromatic system. nih.govlgpu.org

Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Primary Amine | N-H stretch (asymmetric & symmetric) | 3500-3300 (two bands) |

| Carboxylic Acid | C=O stretch | 1725-1700 |

| Amine | N-H bend | 1650-1580 |

| Aromatic Ring | C=C and C=N stretches | 1600-1450 |

The presence of these distinct bands in the IR spectrum provides strong evidence for the key functional groups required by the structure of this compound.

High-Resolution X-ray Crystallography for Absolute Stereochemistry and Conformation

For this compound, obtaining a suitable single crystal would allow for the absolute confirmation of the indolizine core's planarity and the precise orientation of the amino and carboxylic acid substituents. While the molecule itself is achiral, crystallography reveals how the molecules pack in the crystal lattice. nih.gov

A key feature revealed by X-ray analysis would be the intermolecular interactions, particularly hydrogen bonding. The carboxylic acid and amino groups are excellent hydrogen bond donors and acceptors. It is expected that these groups would form an extensive network of hydrogen bonds in the solid state, linking adjacent molecules into sheets or chains and dictating the supramolecular architecture. researchgate.netnih.gov This detailed structural information is invaluable and complements the data obtained from spectroscopic methods.

Computational Chemistry and Mechanistic Investigations of 6 Amino Indolizine 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable tools for predicting the electronic properties and reactivity of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For indolizine (B1195054) derivatives, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311+G**//B3LYP/6-31+G*), are used to optimize molecular geometries and calculate electronic distributions. researchgate.net

In studies of related substituted indolizines, DFT has been instrumental in determining properties such as charge distribution, dipole moments, and the energies of frontier molecular orbitals. researchgate.net For 6-Amino-indolizine-3-carboxylic acid, DFT would be crucial in elucidating the electronic influence of the amino group at the C6 position and the carboxylic acid group at the C3 position on the aromatic system. These calculations can reveal the push-pull electronic effects between the electron-donating amino group and the electron-withdrawing carboxylic acid group, which would significantly impact the molecule's reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For indolizine systems, the HOMO is typically distributed across the bicyclic ring, with significant coefficients on specific carbon atoms, indicating the most probable sites for electrophilic attack. Conversely, the LUMO distribution highlights the regions most susceptible to nucleophilic attack. In the context of this compound, the amino group is expected to raise the energy of the HOMO, enhancing the nucleophilicity of the indolizine ring, particularly at positions ortho and para to the amino group. The carboxylic acid, being an electron-withdrawing group, would lower the energy of the LUMO, making the ring more susceptible to nucleophilic attack, potentially at the C3 position or other electronically deficient sites. FMO analysis is a powerful tool for predicting the regioselectivity of cycloaddition and substitution reactions involving the indolizine core. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful technique for mapping out the intricate details of reaction mechanisms, including the identification of transition states and the determination of reaction pathways.

Transition State Analysis and Reaction Pathways

By modeling the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy intermediates that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate.

In the synthesis of substituted indolizines, such as through 1,3-dipolar cycloaddition reactions, DFT calculations have been used to locate and characterize the transition states. researchgate.net These studies often reveal that the reactions proceed through asynchronous concerted pathways, where the formation of new chemical bonds is not simultaneous. researchgate.net For reactions involving this compound, transition state analysis would be critical in understanding how the substituents influence the stereochemical and regiochemical outcomes of a reaction. For instance, in a cycloaddition reaction, the orientation of the reactants in the transition state would be dictated by both steric and electronic interactions involving the amino and carboxylic acid groups.

Energetic and Electronic Approaches to Regioselectivity

Regioselectivity, the preference for one direction of bond formation over another, is a critical aspect of synthetic chemistry. Computational chemistry offers several approaches to predict and explain this phenomenon. By comparing the activation energies of different possible reaction pathways, the most favorable regioisomeric product can be identified. researchgate.net

In the context of substituted indolizines, DFT-based reactivity descriptors, such as local electrophilicity and nucleophilicity indices, can provide a more nuanced understanding of regioselectivity. researchgate.net These indices pinpoint the most reactive sites within a molecule for electrophilic or nucleophilic attack. For this compound, these calculations would likely show a complex interplay of electronic effects. The electron-donating amino group would enhance the nucleophilicity of certain ring positions, while the electron-withdrawing carboxylic acid group would increase the electrophilicity of others. The regiochemical outcome of a particular reaction would therefore depend on the nature of the reacting partner and which of these electronic influences dominates the interaction in the transition state.

Conformational Analysis and Intramolecular Interactions